1-(Tert-butyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems have been employed to introduce tert-butyl groups efficiently . Additionally, the use of protecting groups and selective deprotection steps can be crucial in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions .
Comparison with Similar Compounds
1H-imidazole-4-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-(Tert-butyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the tert-butyl group at a different position, affecting its reactivity.
1-(Tert-butyl)-1H-imidazole-2-carboxylic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups, which confer distinct steric and electronic properties.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-tert-butylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-9-4-6(10)7(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
YCKCKBCZEWVTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC=C1C(=O)O |
Origin of Product |
United States |
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